molecular formula C11H11F3O2 B13677177 5-(3,4,5-Trifluorophenyl)pentanoic Acid

5-(3,4,5-Trifluorophenyl)pentanoic Acid

Katalognummer: B13677177
Molekulargewicht: 232.20 g/mol
InChI-Schlüssel: CPLIWAPNDWBELJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,4,5-Trifluorophenyl)pentanoic Acid is a fluorinated carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a 3,4,5-trifluorophenyl group. The fluorine atoms enhance metabolic stability, lipophilicity, and binding specificity, making it a candidate for drug design or enzyme modulation .

Eigenschaften

Molekularformel

C11H11F3O2

Molekulargewicht

232.20 g/mol

IUPAC-Name

5-(3,4,5-trifluorophenyl)pentanoic acid

InChI

InChI=1S/C11H11F3O2/c12-8-5-7(6-9(13)11(8)14)3-1-2-4-10(15)16/h5-6H,1-4H2,(H,15,16)

InChI-Schlüssel

CPLIWAPNDWBELJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)F)F)CCCCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Trifluorophenyl)pentanoic Acid typically involves the reaction of 3,4,5-trifluorophenylacetic acid with appropriate reagents under controlled conditions. One common method includes the use of a quaternary ammonium salt catalyst, sulfolane, and potassium fluoride to obtain an intermediate, which is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions with high yields. The process may include steps such as hydrogenation, diazotization, and fluorination, ensuring the efficient conversion of raw materials into the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,4,5-Trifluorophenyl)pentanoic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to form different products.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

5-(3,4,5-Trifluorophenyl)pentanoic Acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(3,4,5-Trifluorophenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Fluorinated Pentanoic Acid Derivatives

4-Amino-5,5,5-Trifluoropentanoic Acid
  • Structure: A pentanoic acid with a trifluoromethyl group at position 5 and an amino group at position 3.
  • Properties: The trifluoromethyl group increases acidity (pKa ~3.5) and enhances bioavailability. The amino group allows for functionalization in drug conjugates.
  • Applications: Potential use in peptide mimetics or enzyme inhibitors due to its dual functional groups .
5-Oxo-5-Phenyl-3-(Trifluoromethyl)Pentanoic Acid
  • Structure : Features a phenyl group at position 5 and a trifluoromethyl group at position 3.
  • Properties : The ketone and trifluoromethyl groups create a planar, hydrophobic structure ideal for intercalation with biomolecules.
  • Applications : Studied for anticancer activity, leveraging its ability to disrupt DNA-protein interactions .
Ethyl 5,5,5-Trifluoro-2,4-Dioxopentanoate
  • Structure: A dioxo-pentanoate ester with a trifluoromethyl terminus.
  • Properties : High electrophilicity due to the dioxo groups, making it reactive in nucleophilic substitutions.
  • Applications : Intermediate in synthesizing fluorinated heterocycles or agrochemicals .

Phenyl-Substituted Pentanoic Acids

5-(3,4,5-Trihydroxyphenyl)Valeric Acid
  • Structure: Pentanoic acid with a 3,4,5-trihydroxyphenyl group.
  • Properties : Hydroxyl groups increase hydrophilicity and antioxidant capacity.
  • Applications : Found in soil metabolites, implicated in plant-microbe interactions and allelopathy .
5-[N-(1'-Phenylcyclohexyl)Amino]Pentanoic Acid
  • Structure: Combines a pentanoic acid chain with a phenylcyclohexylamine group.
  • Properties : Binds selectively to the phencyclidine (PCP) receptor with high affinity (IC50 ~2 nM).
  • Applications : Used to study arylcyclohexylamine pharmacology and receptor dynamics .
5-(Quinolin-8-Yloxy)Pentanoic Acid
  • Structure: Pentanoic acid linked to a quinoline ring via an ether bond.
  • Properties: The quinoline group enables DNA intercalation, enhancing anticancer activity.
  • Applications : Investigated as a dual EGFR/HDAC inhibitor for cancer therapy .

Structural Analogues with Varying Backbones

3,4,5-Trifluorophenylboronic Acid
  • Structure : Boronic acid derivative of 3,4,5-trifluorophenyl.
  • Properties : Acts as a Suzuki-Miyaura cross-coupling reagent.
  • Applications : Key intermediate in synthesizing trifluorophenyl-containing pharmaceuticals .
5-(3-Cyano-4-Fluorophenyl)Oxazole-4-Carboxamide (OCM-31)
  • Structure: Oxazole-carboxamide with a cyano-fluorophenyl group.
  • Properties : Inhibits GSK-3β with high potency (IC50 <10 nM) and brain exposure.
  • Applications : Neurodegenerative disease drug candidate .

Key Comparative Data

Compound Name Key Substituents Biological/Chemical Activity Reference
5-(3,4,5-Trifluorophenyl)pentanoic Acid 3,4,5-Trifluorophenyl N/A (Theoretical: Enhanced stability) -
4-Amino-5,5,5-Trifluoropentanoic Acid 4-Amino, 5-CF3 Peptide mimetics
5-Oxo-5-Phenyl-3-CF3-Pentanoic Acid Phenyl, 3-CF3 Anticancer (DNA intercalation)
5-(3,4,5-Trihydroxyphenyl)Valeric Acid 3,4,5-Trihydroxyphenyl Soil metabolite (allelopathy)
5-(Quinolin-8-Yloxy)Pentanoic Acid Quinoline-8-yloxy EGFR/HDAC inhibition

Discussion of Substituent Effects

  • Fluorine vs. Hydroxyl Groups: Fluorine enhances lipophilicity and metabolic resistance, whereas hydroxyl groups improve solubility and antioxidant capacity. For example, 5-(3,4,5-Trifluorophenyl)pentanoic Acid is likely more stable in vivo than its trihydroxy counterpart .
  • Backbone Modifications: The oxazole-carboxamide in OCM-31 provides rigid binding to enzymes, contrasting with the flexible pentanoic acid chain in the target compound .
  • Pharmacological Relevance : The phenylcyclohexylamine derivative’s high receptor affinity highlights the importance of nitrogen positioning in CNS-targeted compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.